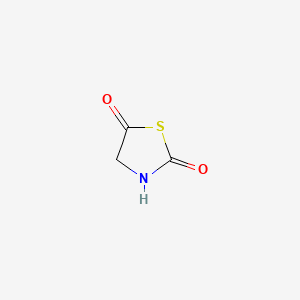
Biphénylène
Vue d'ensemble
Description
Biphenylene is an organic compound with the chemical formula (C_{12}H_{8}). It is a pale, yellowish solid with a hay-like odor. Structurally, biphenylene is a polycyclic aromatic hydrocarbon composed of two benzene rings joined by two bridging bonds, forming a 6-4-6 arene system. This unique structure was one of the first π-electronic hydrocarbon systems discovered to show evidence of antiaromaticity .
Applications De Recherche Scientifique
Biphenylene has a wide range of scientific research applications:
Biology and Medicine: Research is ongoing to explore its potential biological activities and medicinal applications, although specific uses are still under investigation.
Mécanisme D'action
Target of Action
Biphenylene is a polycyclic hydrocarbon, composed of two benzene rings joined by two bridging bonds . This forms a 6-4-6 arene system, which was one of the first π-electronic hydrocarbon systems discovered to show evidence of antiaromaticity . The primary targets of biphenylene are the π-electronic systems where it can interact and form stable structures.
Mode of Action
The mode of action of biphenylene involves its interaction with its targets, primarily through π-π stacking interactions. The formation mechanism of the biphenylene network involves a series of defluorinations, dehydrogenations, and C–C coupling reactions .
Biochemical Pathways
The biochemical pathways affected by biphenylene are primarily related to its formation and stability. The formation of the biphenylene network follows a novel intra-polymer mechanism consisting of defluorination, dehydrogenation, and C–C coupling stages . The chemisorbed phenylene group on the surface serves as both the key intermediate states and facilitates subsequent C–C couplings .
Pharmacokinetics
For instance, its robust mechanical performance and metallic properties with a n-type Dirac cone could influence its absorption and distribution.
Result of Action
The result of biphenylene’s action is the formation of a stable, planar structure that exhibits unique electronic and mechanical properties . It is found to be metallic with a n-type Dirac cone , and it exhibits a maximum Young’s modulus of 259.7 N/m, indicating its robust mechanical performance .
Action Environment
The action of biphenylene can be influenced by environmental factors. For instance, the formation of the biphenylene network is facilitated by the substrate, which serves as the active site for defluorination and dehydrogenation . Additionally, the thermal transport properties of biphenylene can be greatly suppressed by hydrogenation . This suggests that the presence of certain environmental factors, such as hydrogen, can significantly influence the action, efficacy, and stability of biphenylene.
Analyse Biochimique
Biochemical Properties
Biphenylene plays a significant role in biochemical reactions due to its unique structure and electronic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, biphenylene has been found to exhibit catalytic properties, particularly in the hydrogen evolution reaction (HER), where it outperforms graphene . The interactions between biphenylene and biomolecules are primarily driven by its π-electronic system, which facilitates binding and catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of biphenylene have been observed to change over time. The compound exhibits high stability, with a melting point of 109 to 111 °C . Over time, biphenylene can undergo degradation, which may influence its long-term effects on cellular function. In vitro and in vivo studies have shown that biphenylene’s stability and degradation profile can impact its efficacy and safety in biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biphenylene was first synthesized by Lothrop in 1941. One of the major synthetic routes involves the dimerization of the reactive intermediate benzyne. This can be achieved by heating the benzenediazonium-2-carboxylate zwitterion prepared from 2-aminobenzoic acid . Another method involves using o-dihalobenzene as a raw material in the presence of an alkali metal hydride, such as sodium hydride, potassium hydride, calcium hydride, or lithium hydride .
Industrial Production Methods: Industrial production methods for biphenylene are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of o-diiodobenzene in the presence of alkali metal hydrides is particularly promising for rapid production .
Analyse Des Réactions Chimiques
Types of Reactions: Biphenylene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Biphenylene can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biphenylene oxide, while reduction can yield biphenyl derivatives .
Comparaison Avec Des Composés Similaires
Biphenylene is unique due to its combination of aromatic and antiaromatic units: benzene and cyclobutadiene, respectively. Similar compounds include:
Benzene: A simple aromatic hydrocarbon with a single six-membered ring.
Biphenyl: Composed of two benzene rings connected by a single bond, lacking the antiaromatic character of biphenylene.
Cyclobutadiene: An antiaromatic compound with a four-membered ring.
Biphenylene derivatives possess similar reactivities and stabilities as their half acenes fragments, making them suitable for various applications in organic semiconductors and optoelectronic devices .
Propriétés
IUPAC Name |
biphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVTZJHWGZSXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059765 | |
| Record name | Biphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow needles; [Acros Organics MSDS] | |
| Record name | Biphenylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
259-79-0 | |
| Record name | Biphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000259790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIPHENYLENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPHENYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z64I7D5M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



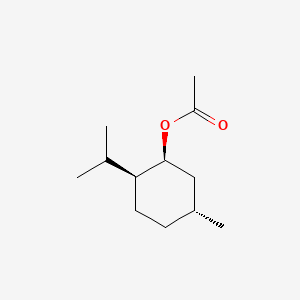

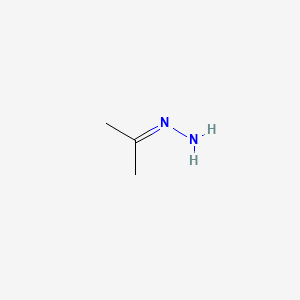
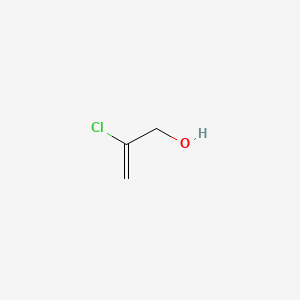

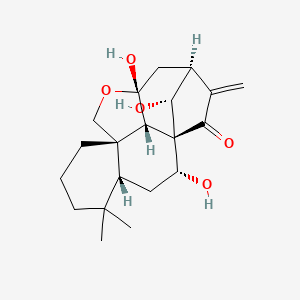
![1,5-DIMETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}PENTANEDIOATE](/img/structure/B1199904.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)
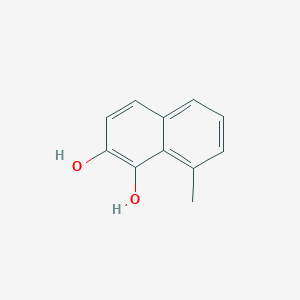
![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)
![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)
